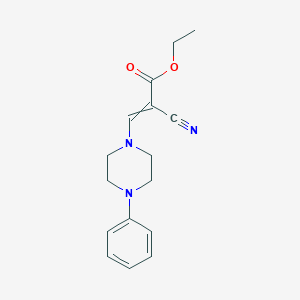
Ethyl 2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate: is a chemical compound that belongs to the class of cyanoacrylates It is characterized by the presence of a cyano group, an ethyl ester, and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-phenylpiperazine in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the cyano group or the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyanoacrylates or esters.
Scientific Research Applications
Chemistry: Ethyl 2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new chemical entities with potential biological activities.
Biology: In biological research, this compound is studied for its interactions with biological macromolecules. It is used in the design of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its ability to modulate neurotransmitter systems and its potential as an acetylcholinesterase inhibitor .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also explored for its adhesive properties in the formulation of cyanoacrylate adhesives.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate involves its interaction with specific molecular targets. In the context of its potential use as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
- Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate
- Ethyl 2-cyano-3-(4-methylpiperazin-1-yl)prop-2-enoate
- Ethyl 2-cyano-3-(4-methoxyphenyl)piperazin-1-yl)prop-2-enoate
Comparison: Ethyl 2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate is unique due to the presence of the phenylpiperazine moiety, which imparts specific biological activities. Compared to its analogs, this compound exhibits higher selectivity and potency as an acetylcholinesterase inhibitor . The structural variations in the similar compounds result in differences in their pharmacological profiles and applications.
Properties
Molecular Formula |
C16H19N3O2 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
ethyl 2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate |
InChI |
InChI=1S/C16H19N3O2/c1-2-21-16(20)14(12-17)13-18-8-10-19(11-9-18)15-6-4-3-5-7-15/h3-7,13H,2,8-11H2,1H3 |
InChI Key |
KJTUYOYLMCYYND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CN1CCN(CC1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















